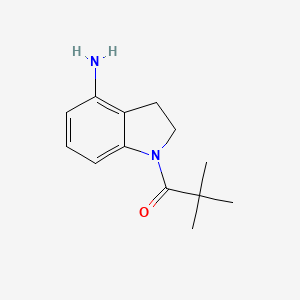![molecular formula C13H8ClN B13644953 2'-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13644953.png)
2'-Chloro-[1,1'-biphenyl]-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Chloro-[1,1’-biphenyl]-2-carbonitrile is an organic compound belonging to the class of chlorinated biphenyls It consists of a biphenyl structure with a chlorine atom and a nitrile group attached to the second carbon of the biphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-[1,1’-biphenyl]-2-carbonitrile typically involves the reaction of 2-chlorobiphenyl with cyanogen bromide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the nitrile group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Chloro-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with additional functional groups.
Reduction Reactions: The nitrile group can be reduced to form amines or other related compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions yield various substituted biphenyl derivatives.
- Oxidation reactions produce hydroxylated or carboxylated biphenyl compounds.
- Reduction reactions result in amine derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2’-Chloro-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2’-Chloro-[1,1’-biphenyl]-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Chlorobiphenyl: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2-Bromo-[1,1’-biphenyl]-2-carbonitrile: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
2’-Chloro-[1,1’-biphenyl]-2-carboxylic acid: Contains a carboxyl group instead of a nitrile group, affecting its chemical behavior and applications.
Uniqueness: 2’-Chloro-[1,1’-biphenyl]-2-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C13H8ClN |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)benzonitrile |
InChI |
InChI=1S/C13H8ClN/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-8H |
InChI-Schlüssel |
ZXDYQXRJKNAQJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


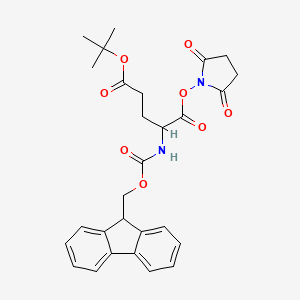
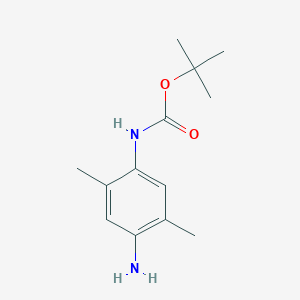
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine](/img/structure/B13644885.png)
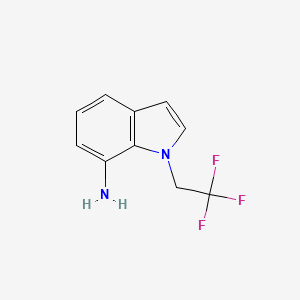
![5-Chloro-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13644891.png)
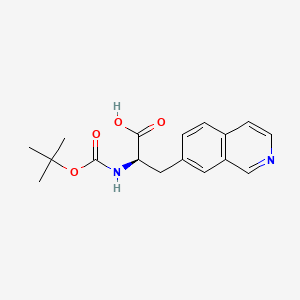

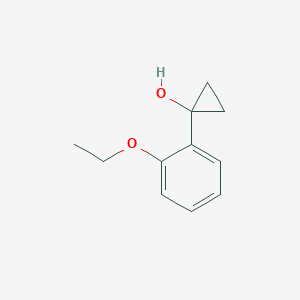
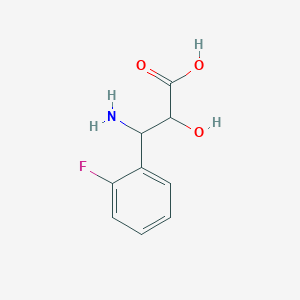
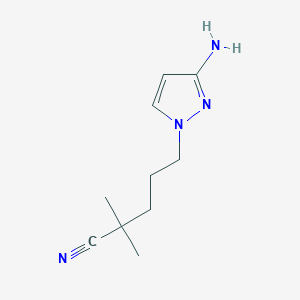
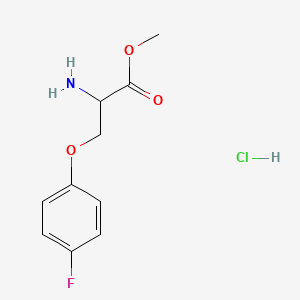
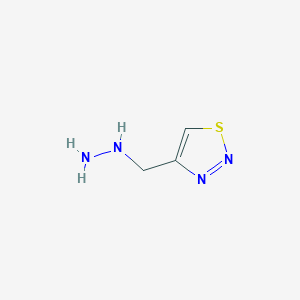
amine](/img/structure/B13644929.png)
